Technical Monograph: 1-Allylpiperazine Dihydrochloride
Technical Monograph: 1-Allylpiperazine Dihydrochloride
Molecular Architecture, Synthetic Protocols, and Application in Drug Discovery
Executive Summary & Core Identity
1-Allylpiperazine dihydrochloride is a bifunctional heterocyclic building block essential to medicinal chemistry. It serves as a "privileged scaffold" intermediate, bridging the gap between simple aliphatic amines and complex pharmacological agents found in antipsychotics, antihistamines, and antidepressants.
This guide provides a rigorous analysis of its molecular structure, a self-validating synthesis protocol designed to minimize bis-alkylation byproducts, and a comprehensive characterization profile.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-(prop-2-en-1-yl)piperazine dihydrochloride |
| CAS Number | 23173-52-6 (Salt), 13961-36-9 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 199.12 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; insoluble in diethyl ether, hexanes |
| Melting Point | >220°C (Decomposition) |
Molecular Architecture & Structural Dynamics
Connectivity and Conformation
The core of the molecule is a saturated six-membered piperazine ring containing two nitrogen atoms at the 1 and 4 positions.
-
N1 Position: Substituted with an allyl group (
). In the dihydrochloride form, this nitrogen is protonated, forming a quaternary ammonium center. -
N4 Position: A secondary amine, also protonated in the salt form (
). -
Conformation: The piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The allyl group at N1 typically occupies the equatorial position to avoid 1,3-diaxial interactions with the axial protons on C3 and C5, although the low barrier to nitrogen inversion in the free base allows for rapid equilibrium. In the dihydrochloride salt, the lattice energy and hydrogen bonding network "lock" the conformation.
Salt Lattice Dynamics
The "dihydrochloride" designation implies a stoichiometric ratio of 1:2 between the base and HCl.
-
H-Bonding Network: The chloride ions (
) act as acceptors for strong hydrogen bonds from the ammonium protons ( ). This extensive network confers high thermal stability and high water solubility. -
Hygroscopicity: Like many piperazine salts, the lattice energy is high, but the surface is prone to moisture absorption. Storage under inert atmosphere (Argon/Nitrogen) is critical to prevent deliquescence.
Structural Feature Map (Visualization)
Figure 1: Structural feature map highlighting the reactive centers and geometric properties of 1-Allylpiperazine 2HCl.
Synthetic Protocol: The "Excess-Amine" Strategy
A common pitfall in synthesizing mono-substituted piperazines is the formation of the bis-allyl impurity (1,4-diallylpiperazine). The following protocol utilizes statistical probability (excess piperazine) to favor the mono-product, followed by a specific purification technique.
Reagents & Materials
-
Piperazine (Anhydrous): 5.0 equivalents (Critical for selectivity).
-
Allyl Bromide: 1.0 equivalent.
-
Ethanol (Absolute): Solvent.
-
HCl in Dioxane (4M): For salt formation.
Step-by-Step Methodology
Step 1: Mono-Alkylation
-
Dissolve Piperazine (5.0 eq) in absolute ethanol (10 mL/g piperazine) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add Allyl Bromide (1.0 eq) dropwise over 30 minutes. Note: Slow addition prevents local high concentrations of alkylating agent, reducing bis-alkylation.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.
-
In-Process Check (TLC): Mobile phase MeOH:DCM (1:9) with 1%
. Stain with Ninhydrin. Look for the disappearance of allyl bromide.
Step 2: Isolation of Free Base
-
Filter off the precipitated Piperazine Hydrobromide byproduct.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Distillation (The Purifier): The residue contains 1-Allylpiperazine, excess Piperazine, and trace bis-allyl.
-
Perform fractional distillation under vacuum.
-
Fraction 1: Piperazine (b.p. ~146°C at atm, lower under vac).
-
Fraction 2:1-Allylpiperazine (b.p. ~156-158°C at 760 mmHg, or ~65°C at 10 mmHg).
-
Residue: Bis-allyl byproduct (higher boiling).
-
Step 3: Salt Formation (Dihydrochloride)
-
Dissolve the distilled 1-Allylpiperazine oil in dry Ethanol or Diethyl Ether.
-
Cool to 0°C.
-
Add HCl (4M in Dioxane) dropwise until pH < 2. A white precipitate will form immediately.
-
Filter the solid, wash with cold ether, and dry under vacuum over
.
Synthesis Workflow Diagram
Figure 2: Process flow for the selective synthesis of 1-Allylpiperazine 2HCl.
Characterization Profile
To validate the structure and purity, the following spectroscopic data must be referenced.
Nuclear Magnetic Resonance (NMR)
Solvent: Deuterium Oxide (
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 5.95 | Multiplet (m) | 1H | Allyl | |
| 5.50 - 5.65 | Multiplet (m) | 2H | Allyl | |
| 3.90 | Doublet (d) | 2H | Allyl | |
| 3.60 - 3.80 | Broad Singlet | 8H | Piperazine Ring Protons* | |
| 128.5 | Singlet | - | Allyl | |
| 125.2 | Singlet | - | Allyl | |
| 58.0 | Singlet | - | Allyl | |
| 48.5, 42.1 | Singlets | - | Piperazine Ring Carbons |
*Note: In
Infrared Spectroscopy (IR)
-
3400 - 2800 cm
: Broad Ammonium ( ) stretch. -
1640 cm
: Alkene ( ) stretch (weak/medium). -
990 & 920 cm
: Characteristic terminal vinyl deformation bands.
Applications in Drug Discovery[5][6][7][8][9]
1-Allylpiperazine dihydrochloride is not just a passive intermediate; it is a strategic scaffold.
-
N4-Functionalization: The secondary amine at position 4 is a potent nucleophile. It can undergo
reactions with halo-heterocycles (e.g., chloropyridines) or amide couplings to attach pharmacophores. The allyl group acts as a stable protecting group that can later be modified. -
Thiol-Ene "Click" Chemistry: The allyl double bond is susceptible to radical-mediated thiol-ene addition. This is used to conjugate the piperazine core to peptides, polymers, or surfaces without affecting the basic nitrogen centers.
-
Metathesis: Ring-Closing Metathesis (RCM) using Grubbs catalysts can link the allyl arm to another olefin-tethered group on the N4 nitrogen, creating bicyclic macrocycles.
References
-
Synthesis of Monosubstituted Piperazines
-
Physical Properties & CAS Data
-
Piperazine Scaffold in Medicinal Chemistry
-
NMR Characterization of Piperazine Salts
- Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines.
- Source:Beilstein Journal of Organic Chemistry (2016).
-
URL:[Link]
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- 5. 23173-52-6|1-Allylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]
- 6. 1-Allylpiperazine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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